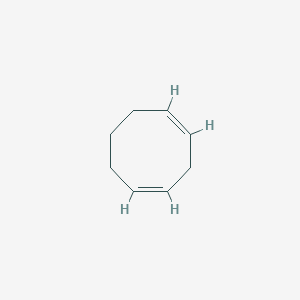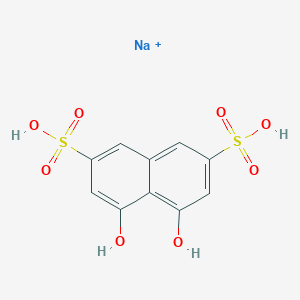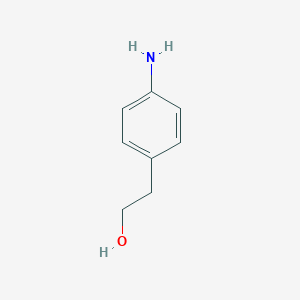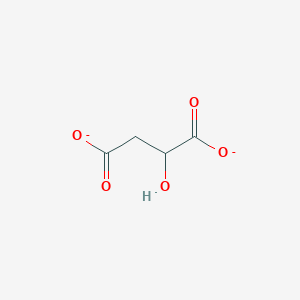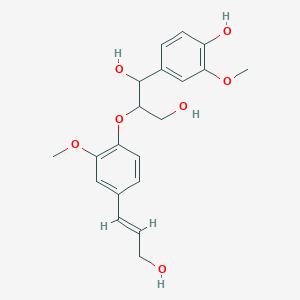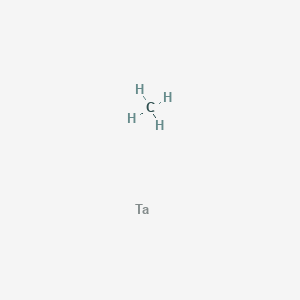
碳化钽 (TaC)
描述
Tantalum carbide is a binary chemical compound composed of tantalum and carbon. It is known for its extreme hardness, brittleness, and high melting point. Tantalum carbide appears as a brown-gray powder and is typically processed by sintering. It is a refractory ceramic material with metallic electrical conductivity, making it valuable in various industrial applications .
科学研究应用
Tantalum carbide is used in various scientific research applications due to its exceptional properties:
Chemistry: Tantalum carbide is used as a catalyst in chemical reactions and as a component in high-temperature ceramics.
Biology: Its biocompatibility makes it suitable for use in biomedical implants and devices.
Industry: It is widely used in cutting tools, tool bits, and as an additive to tungsten carbide alloys.
作用机制
Target of Action
Tantalum carbide (TaC) is primarily targeted towards ultra-high temperature ceramics (UHTC) . As a member of the refractory metal carbide family of materials, TaC is a promising candidate for UHTC due to its desirable mechanical strength . It is commercially used in tool bits for cutting applications and is sometimes added to tungsten carbide alloys .
Mode of Action
The interaction of TaC with its targets primarily involves enhancing their mechanical properties. The mechanical properties of TaC are strongly dependent on the synthesis method . High-pressure and high-temperature (HPHT) synthesis methods have been shown to produce TaC samples with superior strength . The slip dislocations of TaC layers are the main structural deformation mode during the Vickers indentation process, and the strong directional Ta–C bonds are responsible for the high mechanical strength of TaC .
Biochemical Pathways
It plays a crucial role in the development of high-performance cutting tools, which helps improve productivity, reduce tool wear and replacement costs, and enhance the quality of machined components .
Pharmacokinetics
Its use is primarily in the field of materials science and engineering .
Result of Action
The result of TaC’s action is the enhancement of the mechanical properties of the materials it is applied to. For example, when incorporated into cutting tools, it increases the overall hardness of the tool, making it highly effective at cutting and machining hard materials like steel, stainless steel, and high-temperature alloys . TaC-coated graphite materials are chemically stable, corrosion-resistant, heat shock-resistant, and have good stability during the growth of wide-band semiconductors .
Action Environment
The action of TaC is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of TaC involves heating a mixture of tantalum and graphite powders in a vacuum or inert-gas atmosphere at a temperature of about 2,000 °C . The mechanical properties of TaC are also strongly dependent on the synthesis method . High-pressure and high-temperature (HPHT) synthesis methods have been shown to produce TaC samples with superior strength .
准备方法
Synthetic Routes and Reaction Conditions: Tantalum carbide powders of desired composition are prepared by heating a mixture of tantalum and graphite powders in a vacuum or inert-gas atmosphere (argon). The heating is performed at a temperature of about 2,000°C using a furnace or an arc-melting setup . An alternative technique involves the reduction of tantalum pentoxide by carbon in a vacuum or hydrogen atmosphere at a temperature of 1,500–1,700°C .
Industrial Production Methods: High-densification monolithic tantalum carbide ceramics can be prepared by hot pressing, leading to a Vickers hardness between 11.1 and 15.7 GPa . Spark plasma sintering is another method used to synthesize tantalum carbide, yielding a hardness of 13.9 GPa . High-pressure high-temperature synthesis has also been employed to produce tantalum carbide with superior strength .
化学反应分析
Types of Reactions: Tantalum carbide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Tantalum pentoxide can be reduced by carbon to form tantalum carbide.
Substitution: Tantalum carbide can react with silicon carbide to form tantalum silicide and carbon.
Major Products:
Oxidation: Tantalum pentoxide (Ta₂O₅)
Reduction: Tantalum carbide (TaC)
Substitution: Tantalum silicide (TaSi₂) and carbon ©
相似化合物的比较
- Niobium carbide (NbC)
- Zirconium carbide (ZrC)
- Hafnium carbide (HfC)
Comparison: Tantalum carbide is unique due to its extremely high melting point and hardness. While niobium carbide and zirconium carbide also exhibit high hardness and melting points, tantalum carbide surpasses them in terms of thermal stability and mechanical strength . Hafnium carbide has a higher melting point than tantalum carbide, but tantalum carbide is more commonly used in industrial applications due to its availability and cost-effectiveness .
属性
IUPAC Name |
methane;tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Ta/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPOVIZFDXMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965960 | |
| Record name | Methane--tantalum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.990 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Tantalum carbide (TaC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12070-06-3, 51680-51-4 | |
| Record name | Tantalum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051680514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum carbide (TaC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--tantalum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANTALUM CARBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZUXHGUFHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


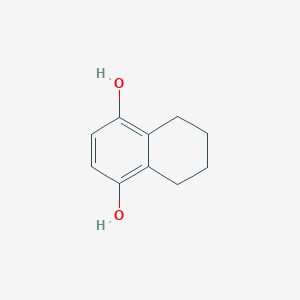
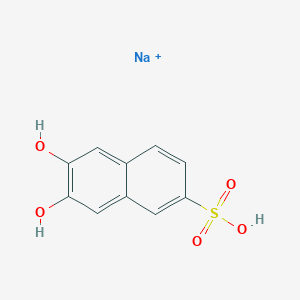
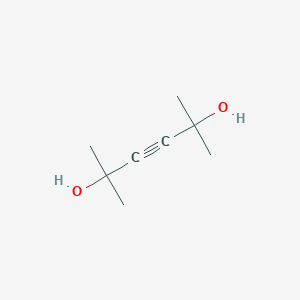
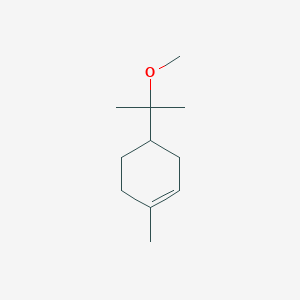

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
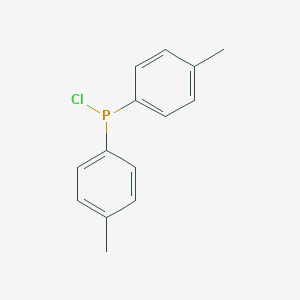
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
